molecular formula C23H33N7O2S B14074451 4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide CAS No. 771499-44-6

4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide

Cat. No.: B14074451
CAS No.: 771499-44-6
M. Wt: 471.6 g/mol
InChI Key: MDIWBYRNTPTYQI-UHFFFAOYSA-N
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Description

4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide is a complex organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by a sulfonamide group attached to a benzene ring.

Preparation Methods

The synthesis of 4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide involves the inhibition of CDK2. CDK2 is a key enzyme in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

Similar compounds to 4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide include:

Properties

CAS No.

771499-44-6

Molecular Formula

C23H33N7O2S

Molecular Weight

471.6 g/mol

IUPAC Name

4-[[5-[(4-aminocyclohexyl)amino]-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl]amino]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C23H33N7O2S/c1-15(2)20-14-25-30-22(27-18-9-11-19(12-10-18)33(31,32)29(3)4)13-21(28-23(20)30)26-17-7-5-16(24)6-8-17/h9-17,27H,5-8,24H2,1-4H3,(H,26,28)

InChI Key

MDIWBYRNTPTYQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NC3=CC=C(C=C3)S(=O)(=O)N(C)C)NC4CCC(CC4)N

Origin of Product

United States

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